7-fluoroquinoxalin-2(1H)-one
Overview
Description
7-fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 7th position and a keto group at the 2nd position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method is the condensation of 2-nitroaniline with ethyl oxalyl chloride, followed by reduction and cyclization to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
7-fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-fluoroquinoxalin-2-ol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 7th position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 7-fluoroquinoxalin-2-ol.
Substitution: Various 7-substituted quinoxalin-2(1H)-one derivatives.
Scientific Research Applications
7-fluoroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: Lacks the fluorine atom at the 7th position.
7-chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine at the 7th position.
7-bromoquinoxalin-2(1H)-one: Contains a bromine atom instead of fluorine at the 7th position.
Uniqueness
7-fluoroquinoxalin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
7-fluoro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBOFHCYAGWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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